molecular formula C23H22F3N5O B2555593 N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide CAS No. 1251579-21-1

N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2555593
CAS No.: 1251579-21-1
M. Wt: 441.458
InChI Key: FQLYKCUBVLFHEW-UHFFFAOYSA-N
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Description

N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound that features a pyrrolidine ring, a pyrimidine ring, and a trifluoromethyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, including the formation of the pyrimidine and pyrrolidine rings, followed by their functionalization and coupling with the benzamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production while maintaining high quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-{[6-Methyl-2-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)-2-(trifluoromethyl)benzamide is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted drug discovery and development .

Properties

IUPAC Name

N-[4-[(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N5O/c1-15-14-20(30-22(27-15)31-12-4-5-13-31)28-16-8-10-17(11-9-16)29-21(32)18-6-2-3-7-19(18)23(24,25)26/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,29,32)(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLYKCUBVLFHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCCC2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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